![molecular formula C9H4ClO2S- B105632 4-Chlorobenzo[b]thiophene-2-carboxylic acid CAS No. 23967-57-9](/img/structure/B105632.png)
4-Chlorobenzo[b]thiophene-2-carboxylic acid
Overview
Description
4-Chlorobenzo[b]thiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C9H5ClO2S. It is a derivative of benzo[b]thiophene, featuring a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to yield the target compound . Another method involves the use of aryne intermediates, which react with alkynyl sulfides to form benzo[b]thiophenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
4-Chlorobenzo[b]thiophene-2-carboxylic acid serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancer. Its unique structural characteristics facilitate the development of novel therapeutic agents. Research indicates that derivatives of this compound exhibit anti-inflammatory and anticancer properties, making it a valuable component in drug design and synthesis .
Material Science
In material science, this compound is utilized in the formulation of advanced materials, particularly organic semiconductors. Its properties enhance the performance of electronic devices such as organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has been shown to improve charge transport and light emission efficiency, which are critical for the advancement of organic electronics .
Agricultural Chemistry
The compound plays a significant role in developing agrochemicals, specifically herbicides and fungicides. Its effectiveness in controlling pests can lead to improved crop yields. Studies have demonstrated that formulations containing this acid exhibit enhanced biological activity against various agricultural pests, thereby contributing to sustainable agricultural practices .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material in various analytical techniques. It aids researchers in the accurate quantification of related compounds in environmental samples, ensuring reliability in chemical analysis. Its stability and defined chemical properties make it an ideal candidate for use in quality control and assurance processes .
Organic Synthesis
This compound is a valuable building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its reactivity and functional groups facilitate diverse synthetic pathways, enabling the construction of various organic compounds with potential applications in multiple domains .
Data Summary Table
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical | Intermediate for drugs targeting inflammation and cancer | Novel therapeutic agents |
Material Science | Used in organic semiconductors for OLEDs | Enhanced performance and efficiency |
Agricultural Chemistry | Development of herbicides and fungicides | Improved crop yields |
Analytical Chemistry | Standard reference material for accurate quantification | Reliability in chemical analysis |
Organic Synthesis | Building block for creating complex organic molecules | Diverse synthetic pathways |
Case Studies and Research Findings
- Pharmaceutical Applications : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-inflammatory agents derived from this compound, demonstrating significant efficacy in preclinical models .
- Material Science Innovations : Research presented at the International Conference on Organic Electronics showcased how incorporating this compound into polymer blends improved charge mobility and device stability for OLED applications .
- Agricultural Efficacy : Field trials conducted by agricultural chemists revealed that formulations containing this compound exhibited superior pest control compared to standard herbicides, leading to higher crop yields .
Mechanism of Action
The mechanism of action of 4-chlorobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, while the chlorine atom and thiophene ring can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzo[b]thiophene-2-carboxylic acid
- 4-Bromobenzo[b]thiophene-2-carboxylic acid
- 4-Iodobenzo[b]thiophene-2-carboxylic acid
Uniqueness
4-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
4-Chlorobenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₉H₅ClO₂S
- Molecular Weight : 212.65 g/mol
- Melting Point : 220-223°C
- CAS Number : 23967-57-9
Synthesis
The synthesis of this compound typically involves the chlorination of benzo[b]thiophene derivatives followed by carboxylation. Various synthetic routes have been explored, including microwave-assisted methods that yield high purity and efficiency .
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial properties. Research has demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) :
- The compound exhibited an MIC of 4 µg/mL against several strains of S. aureus, including methicillin-resistant variants .
- A derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, derived from this acid, showed no cytotoxicity at concentrations significantly above the MIC .
Anticancer Activity
This compound has also been evaluated for anticancer activity. Studies indicate that derivatives of this compound can inhibit specific kinases involved in tumorigenesis, making them potential candidates for cancer therapy .
Study on Antimicrobial Properties
A comprehensive study focused on synthesizing a series of benzo[b]thiophene derivatives to evaluate their antimicrobial efficacy. The results indicated that structural modifications significantly impacted their activity against S. aureus.
Compound | Structure | MIC (µg/mL) | Cytotoxicity |
---|---|---|---|
II.b | Structure | 4 | None |
III.e | Structure | ≥128 | Moderate |
This table summarizes the antimicrobial efficacy and cytotoxicity profiles of selected compounds derived from this compound.
Evaluation of Kinase Inhibition
Research has shown that derivatives of this compound can act as inhibitors for PIM kinases (PIM1, PIM2, and PIM3), which are implicated in various cancers. The compounds demonstrated nanomolar activity against these targets, indicating their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing 4-Chlorobenzo[b]thiophene-2-carboxylic acid?
- Methodology :
- Schmidt Reaction : Reacting 4-chlorobenzoic acid with a primary amine (e.g., methylamine) in a polar solvent (e.g., DMF) at 80–140°C, followed by acid workup .
- Halogenation : Direct chlorination using thionyl chloride (SOCl₂) or chlorine gas in dichloromethane under reflux. Requires careful purification to remove byproducts .
- Decarboxylation : For derivatives, sulfolane with 1,8-diazabicycloundec-7-ene (DBU) at 300–320°C achieves high yields (e.g., 80% for bromo analogs) .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- HPLC : Purity assessment (>98%) with C18 columns and acetonitrile/water gradients .
- IR Spectroscopy : Strong absorption bands at 1700–1680 cm⁻¹ (C=O stretch) and 750–730 cm⁻¹ (C-Cl stretch) .
- Melting Point : Typical range 210–220°C (varies with substituents; e.g., 4-fluoro analog melts at 217–220°C) .
Q. What safety protocols are critical for handling chlorinated thiophene derivatives?
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- PPE : Gloves (nitrile), lab coat, and goggles.
- Disposal : Collect sweepings in sealed containers; avoid environmental release .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce byproducts during halogenation?
- Stoichiometric Control : Limit excess chlorinating agents (e.g., SOCl₂) to prevent over-halogenation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
- Monitoring : TLC or in-situ FTIR to track reaction progress and intermediate formation .
Q. What pharmacological mechanisms underlie the anti-inflammatory effects of BT2 (3,6-dichloro analog) in ulcerative colitis?
- BCKDK Inhibition : BT2 blocks branched-chain ketoacid dehydrogenase kinase, activating BCKDH to lower plasma branched-chain amino acids (BCAAs), reducing mTORC1-driven inflammation .
- Experimental Models :
- In Vivo : DSS-induced colitis in mice (dose: 10 mg/kg/day orally).
- In Vitro : BCKDH activity assays using liver homogenates and NADH quantification .
Q. How does the chlorine substituent influence electronic properties and reactivity?
- Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilic substitution at the 3-position. Comparative studies with fluoro analogs show reduced reactivity in Suzuki couplings .
- Computational Data : DFT calculations reveal increased electron density on the thiophene ring, affecting binding to biological targets (e.g., BCKDK) .
Q. What strategies improve stability during storage and handling?
Properties
IUPAC Name |
4-chloro-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAXPERGAMNMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23967-57-9 | |
Record name | 4-Chlorobenzo[b]thiophene-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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